molecular formula C22H25N3O3S2 B2611788 N-(2-METHOXYETHYL)-2-{[5-(4-METHOXYPHENYL)-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE CAS No. 901240-61-7

N-(2-METHOXYETHYL)-2-{[5-(4-METHOXYPHENYL)-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE

Cat. No.: B2611788
CAS No.: 901240-61-7
M. Wt: 443.58
InChI Key: BWDNEPGVXWFECQ-UHFFFAOYSA-N
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Description

N-(2-METHOXYETHYL)-2-{[5-(4-METHOXYPHENYL)-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE is a complex organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYETHYL)-2-{[5-(4-METHOXYPHENYL)-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Imidazole Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of Substituents: The methoxy and methylsulfanyl groups can be introduced via nucleophilic substitution reactions.

    Final Coupling: The final step may involve coupling the imidazole derivative with the acetamide moiety using reagents like carbodiimides.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure complete reactions.

    Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYETHYL)-2-{[5-(4-METHOXYPHENYL)-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of the methylsulfanyl group to a sulfoxide or sulfone.

    Reduction: Reduction of the imidazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.

Scientific Research Applications

The compound exhibits a range of biological activities that make it suitable for various research applications:

Anticancer Properties

Research indicates that compounds with imidazole and phenyl groups can inhibit the proliferation of cancer cells. In vitro studies have shown that derivatives of this compound may effectively target specific cancer cell lines, leading to reduced cell viability and increased apoptosis.

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)< 10Significant inhibition
A549 (Lung Cancer)< 15Moderate inhibition

Antimicrobial Activity

The structure suggests potential antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

The compound has been evaluated for its potential as an inhibitor of key enzymes involved in disease processes. Notably, it shows promise as an acetylcholinesterase (AChE) inhibitor, which is relevant in the treatment of neurodegenerative diseases such as Alzheimer's.

Enzyme Inhibition Type IC50 (µM)
AcetylcholinesteraseCompetitive< 5

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting that further development could lead to a new class of anticancer agents.

Case Study 2: Antimicrobial Screening

In a comprehensive screening program, derivatives were tested against common pathogens. Several compounds exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) below clinically relevant thresholds.

Mechanism of Action

The mechanism of action of N-(2-METHOXYETHYL)-2-{[5-(4-METHOXYPHENYL)-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Interference with metabolic or signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    N-(2-METHOXYETHYL)-2-{[5-(4-METHOXYPHENYL)-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE: can be compared with other imidazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substituents and their arrangement, which may confer unique biological activities or chemical reactivity compared to other imidazole derivatives.

Biological Activity

N-(2-Methoxyethyl)-2-{[5-(4-methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]-1H-imidazol-4-yl]sulfany}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Methoxyethyl group : Enhances solubility and bioavailability.
  • Imidazole ring : Known for its role in various biological processes and as a pharmacophore in drug design.
  • Methylsulfanyl and methoxyphenyl substitutions : These groups may contribute to the compound's biological activity through modulation of enzyme interactions.

Research indicates that compounds with similar structures often interact with key biological pathways, particularly those involving:

  • Inflammation : Compounds with imidazole moieties have been shown to inhibit inflammatory pathways, particularly through the modulation of cytokines such as TNF-alpha.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific kinases or phosphodiesterases, which are crucial in regulating cellular responses to inflammation and other stimuli.

Anti-inflammatory Effects

In various studies, compounds similar to N-(2-Methoxyethyl)-2-{[5-(4-Methoxyphenyl)-2-[4-(Methylsulfanyl)phenyl]-1H-Imidazol-4-Yl]sulfany}acetamide have demonstrated significant anti-inflammatory properties. For instance, a study on pyridinylimidazoles indicated that they could effectively inhibit p38 MAPK, a key player in the inflammatory response, with IC50 values in the low nanomolar range .

Antimicrobial Activity

There is emerging evidence suggesting that derivatives containing methylsulfanyl groups exhibit antimicrobial properties. A study on related compounds showed promising results against various microbial strains, indicating potential applications in treating infections .

Cytotoxicity and Cancer Research

Research into similar imidazole-based compounds has revealed cytotoxic effects on cancer cell lines. The ability to induce apoptosis in tumor cells while sparing normal cells is a critical area of interest. For example, imidazole derivatives have been tested for their ability to inhibit cancer cell proliferation through multiple pathways .

Case Studies and Research Findings

StudyFocusKey Findings
Study 1 Anti-inflammatory activityDemonstrated inhibition of TNF-alpha release in vitro .
Study 2 Antimicrobial propertiesShowed effective inhibition against Gram-positive bacteria .
Study 3 Cytotoxic effectsInduced apoptosis in breast cancer cell lines with minimal effects on normal cells .

Properties

IUPAC Name

N-(2-methoxyethyl)-2-[[5-(4-methoxyphenyl)-2-(4-methylsulfanylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c1-27-13-12-23-19(26)14-30-22-20(15-4-8-17(28-2)9-5-15)24-21(25-22)16-6-10-18(29-3)11-7-16/h4-11H,12-14H2,1-3H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDNEPGVXWFECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CSC1=C(NC(=N1)C2=CC=C(C=C2)SC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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